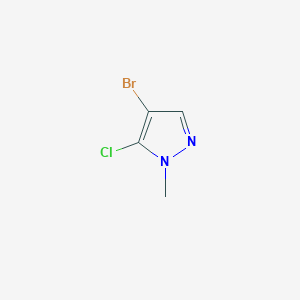

4-bromo-5-chloro-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4BrClN2 |

|---|---|

Molecular Weight |

195.44 g/mol |

IUPAC Name |

4-bromo-5-chloro-1-methylpyrazole |

InChI |

InChI=1S/C4H4BrClN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 |

InChI Key |

RNUUKIVMZUYLJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)Br)Cl |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Analysis of 4 Bromo 5 Chloro 1 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and chemical environment within a molecule. Analysis of ¹H, ¹³C, and ¹⁵N nuclei provides a complete picture of the pyrazole's structure.

¹H NMR Spectroscopic Analysis and Proton Environment

The ¹H NMR spectrum for 4-bromo-5-chloro-1-methyl-1H-pyrazole is expected to be relatively simple, revealing two distinct signals corresponding to the two types of protons present in the molecule.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N1 nitrogen are chemically equivalent and should appear as a sharp singlet. Based on data for similar 1-methyl-pyrazole structures, this signal is anticipated to be in the range of δ 3.7–3.9 ppm. For instance, the N-CH₃ signal in ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is observed at δ 3.78 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH (Ring) | 7.5 - 7.8 | Singlet |

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the three carbon atoms of the pyrazole (B372694) ring and the one carbon of the N-methyl group.

The chemical shifts of the ring carbons are dictated by the substitution pattern. The C5 carbon, bonded to the electronegative chlorine atom, and the C4 carbon, bonded to bromine, are expected to be significantly influenced. The C3 carbon, bearing a hydrogen atom, would also have a characteristic shift. In related structures such as ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, the ring carbons appear at δ 141.6, 117.7, and 113.6 ppm, while the N-CH₃ carbon is found at δ 37.8 ppm. rsc.org Based on these comparisons, the expected chemical shifts can be estimated.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 3 | 138 - 142 |

| C 4 | 95 - 105 |

| C 5 | 125 - 135 |

¹⁵N NMR Spectroscopic Studies of Nitrogen Environments in Pyrazoles

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for directly probing the electronic environment of nitrogen atoms. In pyrazoles, two distinct nitrogen signals are expected: one for the pyrrole-type nitrogen (N1) and one for the pyridine-type nitrogen (N2).

The chemical shifts are sensitive to substitution and protonation state. acs.org Studies on a wide range of pyrazole derivatives have established that the N1 signal typically appears upfield relative to the N2 signal. The specific chemical shifts for this compound are not documented, but they would provide insight into the electronic effects of the halogen substituents on the heterocyclic ring. The N1 nitrogen, being bonded to the methyl group, would have a chemical shift characteristic of a substituted pyrrole-like nitrogen, while the N2 nitrogen's environment would be influenced by the adjacent C3-H and C5-Cl groups.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The calculated monoisotopic mass of this compound (C₄H₄BrClN₂) is 193.92464 Da.

A key feature in the mass spectrum would be a highly characteristic isotopic pattern for the molecular ion [M]⁺• due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This would result in a cluster of peaks:

M⁺•: The peak for the species containing ⁷⁹Br and ³⁵Cl.

[M+2]⁺•: A peak of nearly equal or slightly higher intensity, resulting from the combination of ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl.

[M+4]⁺•: A smaller peak corresponding to the ⁸¹Br/³⁷Cl isotopologue.

The fragmentation of pyrazoles often involves characteristic losses. researchgate.net Potential fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃), cleavage of the halogen atoms (•Br or •Cl), or the expulsion of stable neutral molecules like hydrogen cyanide (HCN) from the ring structure.

Table 3: Predicted Molecular Ion Isotope Pattern

| Ion | m/z (Calculated) | Relative Abundance (%) |

|---|---|---|

| [C₄H₄⁷⁹Br³⁵ClN₂]⁺ | 193.92 | ~77 |

| [C₄H₄⁸¹Br³⁵ClN₂]⁺ / [C₄H₄⁷⁹Br³⁷ClN₂]⁺ | 195.92 | 100 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. While a full experimental spectrum is not available, the expected characteristic absorption bands can be predicted.

C-H Stretching: Aromatic C-H stretching from the C3-H bond is expected above 3000 cm⁻¹. Aliphatic C-H stretching from the N-methyl group would appear in the 2850–3000 cm⁻¹ region.

C=N and C=C Stretching: The pyrazole ring vibrations, corresponding to C=N and C=C double bonds, are expected in the 1400–1600 cm⁻¹ region.

Fingerprint Region: The region below 1400 cm⁻¹ would contain complex vibrations, including C-N stretching and C-H bending. Crucially, the characteristic stretching vibrations for the C-Cl and C-Br bonds would be found in the lower frequency part of this region, typically between 500 and 800 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

X-ray Crystallography and Solid-State Molecular Architecture

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic literature. Therefore, definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular packing is unavailable.

However, valuable insights can be drawn from the known crystal structures of its parent compounds, 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole. mdpi.comnih.gov These two compounds are isostructural, crystallizing in the orthorhombic space group Pnma. Their solid-state architecture is characterized by the formation of planar, hydrogen-bonded trimeric assemblies. nih.gov While the N-methylation in the title compound prevents the formation of such N-H···N hydrogen bonds, the study of these precursors provides a foundational understanding of the geometric and electronic properties of the 4-halo-pyrazole scaffold. The introduction of the methyl group and the additional chlorine at the C5 position would be expected to significantly alter the crystal packing, likely favoring weaker C-H···N or halogen-involved intermolecular interactions instead of the strong hydrogen bonds seen in the parent structures.

Determination of Crystal System, Space Group, and Unit Cell Parameters for Halogenated Pyrazoles

The precise crystallographic data for this compound is not extensively detailed in publicly available literature. However, significant insights can be drawn from the analysis of closely related halogenated pyrazoles, particularly the 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole analogs. These compounds provide a foundational understanding of how halogen substituents influence the crystal packing of the pyrazole core.

Studies have shown that 4-chloro-1H-pyrazole and its bromo analogue are isostructural. iucr.orgnih.goviucr.org They both crystallize in the orthorhombic system with the space group Pnma. iucr.orgiucr.org This isostructural relationship indicates that the substitution of chlorine with bromine at the 4-position does not fundamentally alter the crystal packing arrangement. The crystal structure of 4-chloro-1H-pyrazole was determined at a low temperature (170 K) to mitigate its tendency to sublime when exposed to X-rays. iucr.orgnih.goviucr.org

The asymmetric unit in these structures is notable, consisting of one and a half molecules. iucr.orgnih.gov This arrangement results from the molecule's position relative to crystallographic symmetry elements, specifically a mirror plane. iucr.orgnih.goviucr.org A consequence of this symmetry is that the N-H proton is crystallographically disordered over two positions, each with 50% occupancy. iucr.orgnih.goviucr.org While the target compound of this article, this compound, has a methyl group at the N1 position (which would eliminate such proton disorder), the crystallographic behavior of its unmethylated precursors provides a critical reference point for predicting its solid-state structure.

Below is a table summarizing the unit cell parameters for these related halogenated pyrazoles.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| 4-chloro-1H-pyrazole | Orthorhombic | Pnma | 11.2376(3) | 11.3969(3) | 6.1738(2) | iucr.orgnih.gov |

| 4-bromo-1H-pyrazole | Orthorhombic | Pnma | 11.517(1) | 11.493(1) | 6.168(1) | nih.gov |

Analysis of Intermolecular Interactions and Supramolecular Assembly in Halogenated Pyrazole Derivatives

The supramolecular architecture of halogenated pyrazoles in the solid state is predominantly governed by intermolecular interactions, particularly hydrogen bonding. In N-unsubstituted pyrazoles, the presence of an acidic pyrrole-like N1-H proton donor and a basic pyridine-like N2 lone-pair acceptor facilitates the formation of robust hydrogen-bonded assemblies. mdpi.com

Common supramolecular motifs observed in 1H-pyrazoles include dimers, trimers, tetramers, and catemers (polymeric chains). mdpi.comresearchgate.net The specific assembly is influenced by the nature and position of substituents on the pyrazole ring. For 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole, the crystal structure is characterized by the formation of trimeric, nearly planar triangular assemblies. nih.goviucr.orgmdpi.com These trimers are held together by intermolecular N—H⋯N hydrogen bonds. iucr.orgnih.gov

The introduction of halogen atoms can also lead to other types of intermolecular contacts, such as halogen bonding. bohrium.combohrium.comnih.gov Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as a nitrogen atom. bohrium.comnih.gov While N—H⋯N hydrogen bonding is the dominant interaction in 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole, the presence of bromine and chlorine atoms in this compound introduces the potential for C—Br···N or C—Cl···N halogen bonds to play a role in its supramolecular assembly, alongside weaker van der Waals forces and potential C-H···N or C-H···halogen interactions. The methylation at the N1 position in the target compound precludes the formation of N-H···N bonds, making other interactions like halogen bonds and π-stacking potentially more significant in directing its crystal packing.

Crystallographic Investigations of Tautomerism in 4-Bromo Substituted 1H-Pyrazoles

Tautomerism is a key feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen positions (N1 and N2). For substituted pyrazoles, this can lead to the existence of different tautomeric forms. For instance, in a 3-substituted 1H-pyrazole, the proton migration results in an equilibrium between the 3-substituted and 5-substituted forms.

Crystallographic and NMR spectroscopic studies have been conducted on 4-bromo-1H-pyrazoles with additional substituents at the 3(5) position to investigate this phenomenon. researchgate.netcsic.es Research on compounds like 3,4-dibromo-5-phenyl-1H-pyrazole has shown that when a bromine atom is present at the 3(5) position, the tautomer that crystallizes in the solid state is predominantly the 3-bromo form. researchgate.netcsic.es This preference for one tautomer over the other is also observed in solution, though an equilibrium between forms exists. researchgate.net

However, for the specific compound this compound, this prototropic tautomerism is not possible. The presence of a methyl group covalently bonded to the N1 nitrogen atom "locks" the molecule into a single tautomeric form. Therefore, crystallographic investigations of this compound would reveal a single, unambiguous structure without the proton disorder characteristic of its 1H-pyrazole relatives.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net The analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific intermolecular contacts and their relative contributions. This is achieved by generating a surface around the molecule and analyzing the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. These distances are then plotted on a 2D "fingerprint" plot, where characteristic patterns correspond to different interaction types. researchgate.netnajah.edu

While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, data from related halogenated structures can provide an expected profile of its intermolecular contacts. For various bromo-substituted organic compounds, Hirshfeld analyses consistently show that H⋯H interactions account for the largest percentage of the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov

Other significant interactions typically include:

C⋯H/H⋯C contacts: Representing van der Waals interactions. nih.gov

Br⋯H/H⋯Br contacts: Indicating the prevalence of interactions involving the bromine atom. nih.gov

O⋯H/H⋯O or N⋯H/H⋯N contacts: These appear as sharp spikes on the fingerprint plot and are indicative of strong hydrogen bonds. researchgate.netnajah.edu

Halogen···Halogen and Halogen···π contacts.

For this compound, a Hirshfeld analysis would be expected to quantify the contributions of various weak interactions. Given the absence of strong N-H donors, the analysis would likely highlight significant contributions from H···H, C···H/H···C, Br···H/H···Br, and Cl···H/H···Cl contacts. Furthermore, it could reveal and quantify the extent of any Br···N, Cl···N, or Br···Cl halogen bonding that might contribute to the supramolecular assembly.

| Interaction Type | Typical Contribution | Appearance on Fingerprint Plot |

| H···H | Largest percentage (often >40%) | Large, diffuse region in the middle |

| C···H/H···C | Significant | "Wing-like" features on either side of the H···H region |

| Halogen···H/H···Halogen | Moderate to Significant | Distinct spikes or "ears" at specific dᵢ/dₑ values |

| N···H/H···N | Significant (if H-bonding) | Sharp, distinct spikes indicating close contacts |

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Chloro 1 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a primary method for computational studies of pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. mdpi.com Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), are frequently used to predict a wide range of molecular properties. ias.ac.inresearchgate.net Such calculations are foundational for understanding the molecule's intrinsic characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of 4-bromo-5-chloro-1-methyl-1H-pyrazole.

The pyrazole ring is an aromatic, five-membered heterocycle. Its geometry is largely planar, and the substituents—a bromine atom at position 4, a chlorine atom at position 5, and a methyl group at position 1—will influence the final optimized structure. DFT calculations can predict these parameters with high accuracy, often showing good agreement with experimental data from techniques like X-ray crystallography where available for analogous compounds. nih.govtandfonline.com The rigidity of the pyrazole ring means that conformational analysis primarily revolves around the orientation of the N-methyl group's hydrogen atoms relative to the ring.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazole Ring This table presents typical bond lengths and angles for a pyrazole core, as would be determined by DFT calculations. Actual values for this compound would require specific computation.

| Parameter | Bond/Angle | Typical Value (Å or °) |

| Bond Lengths | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.37 Å | |

| C5-N1 | ~1.38 Å | |

| C4-Br | ~1.87 Å | |

| C5-Cl | ~1.72 Å | |

| N1-C(methyl) | ~1.47 Å | |

| Bond Angles | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| C4-C5-N1 | ~106° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazole. The electron-donating methyl group may slightly raise these energy levels. DFT calculations can precisely quantify these energies and visualize the spatial distribution of the HOMO and LUMO. This visualization reveals which atoms contribute most to these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. Analysis of the FMOs can assess the potential for internal charge transfer within the molecule. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table illustrates the kind of data generated from an FMO analysis.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E(LUMO) | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference; indicates chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactive behavior towards electrophiles and nucleophiles. proteopedia.orgpreprints.org

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the pyridine-like nitrogen atom (N2) due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles.

Positive Potential: Regions around the hydrogen atoms of the methyl group and potentially a region of positive potential on the halogen atoms known as a "sigma-hole," which can participate in halogen bonding.

Neutral/Slightly Negative Potential: The aromatic ring itself and the halogen atoms, reflecting a complex distribution influenced by both electronegativity and resonance effects.

These maps provide a clear, intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu This method allows for the quantification of electron delocalization (charge transfer) between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is estimated using second-order perturbation theory. nih.gov

For this compound, NBO analysis can elucidate several key features:

Bond Polarization: It can quantify the polarity of the C-Br, C-Cl, N-C, and C-N bonds based on the natural atomic charges.

Hybridization: The analysis details the hybridization of the atomic orbitals that form each bond.

This analysis provides a rigorous, quantitative description of the Lewis structure and the delocalization effects that go beyond a simple resonance picture. researchgate.net

Theoretical Studies on Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry is used to model dynamic processes and predict chemical reactivity.

Proton transfer is a fundamental reaction in chemistry. In many pyrazole derivatives, intramolecular proton transfer between the N1 and N2 positions leads to tautomerism. ias.ac.in However, in this compound, the presence of the methyl group on the N1 nitrogen atom prevents this type of tautomerization.

Instead, computational studies can focus on the intermolecular protonation of the molecule, specifically at the basic pyridine-like N2 atom. DFT calculations can be used to model this process and determine the molecule's proton affinity, which is a measure of its gas-phase basicity.

The electronic effects of the substituents play a crucial role. The electron-withdrawing inductive effects of the bromine and chlorine atoms are expected to decrease the electron density on the pyrazole ring, including at the N2 atom. This would reduce the basicity of the N2 site, making it less favorable for protonation compared to an unsubstituted 1-methylpyrazole. Computational models can quantify these substituent effects by comparing the calculated activation energies and reaction enthalpies for protonation across a series of related pyrazole compounds. daneshyari.com Such studies are vital for understanding how substituents tune the reactivity and physicochemical properties of the pyrazole core. chemrxiv.org

Chemical Reactivity and Derivatization Studies of 4 Bromo 5 Chloro 1 Methyl 1h Pyrazole

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different halogen atoms on the electron-deficient pyrazole (B372694) ring allows for selective nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogens is influenced by their position on the ring. The C5 position is adjacent to two nitrogen atoms, which increases its electrophilicity and makes the chlorine atom at this position more susceptible to nucleophilic attack compared to the bromine atom at C4.

Common nucleophiles such as alkoxides, amines, and thiolates can displace the chlorine atom under suitable conditions, typically involving heat and a base. The selective substitution of the C5-chloro group provides a pathway to introduce a variety of functional groups, leading to the synthesis of diverse pyrazole derivatives. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 4-bromo-5-methoxy-1-methyl-1H-pyrazole. The bromine at the C4 position is less reactive towards nucleophilic substitution and generally remains intact under conditions that replace the C5-chlorine, allowing for subsequent functionalization via other methods like cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromo-5-chloro-1-methyl-1H-pyrazole is an excellent substrate for these transformations, primarily leveraging the reactivity of the C4-bromo bond.

Suzuki-Miyaura Coupling Reactions and Functionalization Strategies

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. libretexts.org In the case of this compound, the bromine atom at the C4 position is the more reactive site for palladium-catalyzed cross-coupling, a common reactivity pattern for heteroaryl halides. nih.gov This chemoselectivity allows for the precise introduction of aryl, heteroaryl, or vinyl groups at this position while leaving the C5-chloro substituent untouched for potential further modification.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Studies on analogous compounds, such as 4-bromo-3,5-dinitro-1H-pyrazole, have demonstrated successful Suzuki-Miyaura coupling using palladium precatalysts like XPhos Pd G2 with various boronic acids. rsc.org This suggests that a wide range of functionalized pyrazoles can be accessed from this compound.

Below is a table outlining typical conditions for the Suzuki-Miyaura coupling of this substrate.

| Reactant | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ or XPhos Pd G2 | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 5-chloro-1-methyl-4-phenyl-1H-pyrazole |

| This compound | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 5-chloro-1-methyl-4-(thiophen-2-yl)-1H-pyrazole |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 5-chloro-1-methyl-4-vinyl-1H-pyrazole |

Other Cross-Coupling Methodologies (e.g., Carbon-Nitrogen Ullmann-Type Coupling)

Beyond C-C bond formation, the C4-bromo position is also amenable to carbon-heteroatom bond-forming reactions. The Ullmann-type coupling, traditionally a copper-catalyzed reaction, is used to form C-N, C-O, and C-S bonds. organic-chemistry.orgrsc.org This methodology can be applied to couple this compound with various nitrogen-containing nucleophiles like amines, amides, and N-heterocycles. researchgate.net

More contemporary methods often employ palladium catalysts, in reactions commonly known as Buchwald-Hartwig amination. These reactions can proceed under milder conditions and exhibit broad substrate scope. Research on the amination of unprotected 4-bromo-1H-pyrazoles has shown high efficiency with specialized palladium precatalysts and bulky biarylphosphine ligands, coupling them with aliphatic, aromatic, and heteroaromatic amines. nih.gov These established protocols are directly applicable to the N-methylated substrate, providing a robust route to 4-amino-5-chloro-1-methyl-1H-pyrazole derivatives.

The table below summarizes representative C-N coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. In an unsubstituted pyrazole, the C4 position is the most nucleophilic and is the primary site of attack for electrophiles. pharmdbm.comnih.gov However, in this compound, the C4 and C5 positions are blocked. The remaining C3 position is less reactive towards electrophiles.

Furthermore, the electron-withdrawing inductive effects of the bromine and chlorine atoms deactivate the pyrazole ring, making electrophilic aromatic substitution significantly more difficult compared to the parent heterocycle. Reactions such as nitration, sulfonation, or Friedel-Crafts acylation would require harsh conditions and are expected to proceed with low efficiency, if at all. pharmdbm.com Any substitution would be directed to the only available position, C3.

Oxidation and Reduction Reactions of the Pyrazole Nucleus

The pyrazole nucleus is generally stable and resistant to oxidation under typical conditions, a property it shares with other aromatic systems like benzene. pharmdbm.com Strong oxidizing agents are required to cleave the ring, and such reactions are often unselective.

Conversely, the aromatic system of the pyrazole ring can be reduced. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can reduce the double bonds within the ring. This reduction typically occurs in a stepwise manner, first yielding a pyrazoline intermediate, and upon further reduction, a fully saturated pyrazolidine (B1218672) ring. pharmdbm.com The specific conditions (pressure, temperature, catalyst) will determine the extent of reduction.

Cycloaddition Reactions Involving the Pyrazole Ring

Due to its inherent aromaticity, the 1-methyl-1H-pyrazole ring of this compound is generally unreactive in cycloaddition reactions, such as the Diels-Alder reaction. Aromatic systems lack the localized double bond character necessary to act as efficient dienes or dienophiles under standard thermal conditions. While some aromatic heterocycles can participate in photochemical cycloadditions, specific studies on this class of reaction for 4,5-dihalogenated pyrazoles are not widely reported. Therefore, the pyrazole ring in the title compound is considered a stable aromatic core that does not readily participate in cycloaddition chemistry.

Biological Activity Investigations and Structure Activity Relationship Sar Studies of 4 Bromo 5 Chloro 1 Methyl 1h Pyrazole Analogues

Methodologies for Assessing Biological Activities of Halogenated Pyrazoles

The evaluation of the biological potential of halogenated pyrazoles involves a variety of established in vitro assays designed to quantify their efficacy against different pathological targets. These assays provide crucial preliminary data on the compounds' potency and selectivity.

In Vitro Assays for Antimicrobial Potency (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of halogenated pyrazole (B372694) analogues are typically assessed using standardized methods to determine their minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

Antibacterial Activity: The antibacterial efficacy of pyrazole derivatives is often evaluated using broth microdilution or agar (B569324) well diffusion methods against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, studies have demonstrated the activity of pyrazole derivatives against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com The MIC, defined as the lowest concentration of the compound that visibly inhibits microbial growth, is a key parameter in these assessments. Some halogenated pyrazole derivatives have shown promising antibacterial activity, with MIC values in the low microgram per milliliter range. nih.gov

Antifungal Activity: The antifungal potential of these compounds is similarly investigated using susceptibility testing against various fungal pathogens, including yeasts like Candida albicans and molds such as Aspergillus niger. nih.govnih.gov The MIC values are determined to quantify the antifungal potency. Research has indicated that certain chloro-substituted pyrazole derivatives exhibit significant inhibitory effects against pathogenic yeasts and fungi, in some cases comparable or superior to established antifungal agents. nih.gov

Antiviral Activity: Cell-based assays are the primary method for screening the antiviral activity of pyrazole analogues. These assays involve infecting host cells with a specific virus and then treating the cells with the test compounds. The inhibition of virus-induced cytopathic effects or the reduction in viral plaque formation is measured to determine the compound's antiviral efficacy. nih.gov Pyrazole derivatives have been investigated for their activity against various RNA and DNA viruses. nih.govrjpbr.com

Table 1: Representative In Vitro Antimicrobial Activity of Halogenated Pyrazole Analogues This table is a representative compilation based on general findings for halogenated pyrazoles and does not represent data for 4-bromo-5-chloro-1-methyl-1H-pyrazole specifically.

| Compound Type | Microorganism | Assay Method | Result (e.g., MIC) |

|---|---|---|---|

| Chloro-substituted pyrazole | Staphylococcus aureus | Broth Microdilution | 0.25 µg/mL |

| Bromo-substituted pyrazoline | Escherichia coli | Agar Well Diffusion | Inhibition zone of 18 mm |

| Dichloro-pyrazole derivative | Candida albicans | Broth Microdilution | 1 µg/mL |

| Trichloro-pyrazole derivative | Aspergillus niger | Broth Microdilution | 0.5 µg/mL |

| Fluorinated pyrazole | Influenza Virus | Plaque Reduction Assay | IC50 of 0.42 µM |

In Vitro Anticancer Efficacy Screening Against Diverse Cancer Cell Lines

The cytotoxic and antiproliferative effects of halogenated pyrazole analogues are extensively studied using a panel of human cancer cell lines representing various tumor types. nih.govirjmets.comnih.govnih.govnih.govmdpi.comscite.ai

Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are employed to determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.govresearchgate.net These screenings are conducted on a diverse range of cancer cell lines, including but not limited to:

Breast cancer: MCF-7 nih.govnih.govbenthamdirect.com

Lung cancer: A549 nih.govnih.gov

Colon cancer: HCT-116

Prostate cancer: DU145 nih.govbenthamdirect.com

Melanoma: A2058 nih.govbenthamdirect.com

Leukemia: K562 mdpi.com

Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole ring significantly influence the anticancer activity. nih.govnih.gov For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl rings attached to the pyrazole core has been shown to enhance cytotoxic potency. nih.gov A 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) demonstrated significantly improved anticancer activity against HeLa cells compared to the parent compound. nih.govresearchgate.net

Table 2: In Vitro Anticancer Activity of Representative Halogenated Pyrazole Analogues This table is a representative compilation based on general findings for halogenated pyrazoles and does not represent data for this compound specifically.

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Benzothiazole Hybrid (with electron-withdrawing groups) | HT29 (Colon) | 3.17 |

| 5-Alkylated Selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 |

| 4-Bromo-4'-chloro Pyrazoline Curcumin Analog | HeLa (Cervical) | 8.7 µg/mL |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Range of 3.12-4.94 |

| Methoxy-substituted Pyrazole | MCF-7 (Breast) | 10 |

Investigation of Anti-inflammatory Properties

The anti-inflammatory potential of halogenated pyrazole analogues is primarily investigated through in vitro assays that measure the inhibition of key inflammatory mediators and enzymes. sci-hub.seijpsjournal.combohrium.com

A common approach is to assess the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation. encyclopedia.pubijpsjournal.com Assays measuring the production of prostaglandins, such as PGE2, in lipopolysaccharide (LPS)-stimulated macrophages are frequently used. ijpsjournal.com The ability of compounds to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, is also evaluated. sci-hub.sebohrium.com

Furthermore, the effect of these compounds on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), is often measured in cell-based models. sci-hub.senih.gov The inhibition of nitric oxide (NO) production in activated macrophages is another indicator of anti-inflammatory activity. ijpsjournal.com

Molecular Mechanisms of Action for Biologically Active Pyrazoles

Understanding the molecular mechanisms by which biologically active pyrazoles exert their effects is crucial for their development as therapeutic agents. Research has focused on identifying their specific molecular targets and their impact on key biological pathways.

Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

The diverse pharmacological activities of pyrazole derivatives stem from their ability to interact with a variety of molecular targets. nih.govnih.gov

Enzyme Inhibition: A primary mechanism of action for many pyrazole analogues is the inhibition of specific enzymes.

Cyclooxygenases (COX): As mentioned, many pyrazole-based anti-inflammatory agents, such as celecoxib (B62257), are selective inhibitors of COX-2. encyclopedia.pubijpsjournal.com The sulfonamide group present in many of these inhibitors is crucial for binding to the hydrophobic pocket of the COX-2 enzyme. ijpsjournal.com

Kinases: Pyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways implicated in cancer and inflammation. These include epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK). nih.govnih.gov

Monoamine Oxidase (MAO): Halogenated pyrazolines have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, suggesting their potential for treating neurodegenerative diseases. mdpi.com

Receptor Interaction: Some pyrazole derivatives exert their effects by binding to specific cellular receptors, thereby modulating their activity. nih.gov

Modulation of Key Biological Pathways (e.g., Inhibition of Oxidative Phosphorylation, ATP Exchange)

Beyond direct interaction with specific targets, pyrazole analogues can modulate entire biological pathways, leading to their observed therapeutic effects.

Inhibition of Inflammatory Pathways: Pyrazole derivatives can suppress inflammatory responses by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov Inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines and COX-2. nih.gov

Induction of Apoptosis in Cancer Cells: A common mechanism for the anticancer activity of pyrazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov This can be achieved through various mechanisms, including the disruption of microtubule polymerization, which leads to cell cycle arrest and subsequent apoptosis. mdpi.com

Modulation of Cellular Metabolism: While less commonly reported for this specific subclass, some pyrazole derivatives have been shown to interfere with cellular energy metabolism. For instance, inhibition of oxidative phosphorylation and ATP synthesis has been observed with certain pyrazole compounds, which can contribute to their cytotoxic effects. mdpi.com

Structure-Activity Relationship (SAR) Analysis for this compound Analogues

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. For analogues of this compound, structure-activity relationship (SAR) studies reveal that the halogen atoms, the N-methyl group, and other potential substituents are critical determinants of efficacy and selectivity.

Influence of Halogen Substituents (Bromo, Chloro, Fluoro) on Bioactivity

Halogens are crucial substituents in medicinal chemistry, influencing a compound's lipophilicity, metabolic stability, and binding interactions. In pyrazole scaffolds, the type and position of halogen atoms can dramatically alter biological activity. The presence of electron-withdrawing groups, such as halogens, has been shown to enhance the bioactivity of certain heterocyclic compounds. nih.gov For instance, studies on various pyrazole derivatives have indicated that the introduction of chloro and bromo groups can elevate antinociceptive efficacy. nih.gov

The specific placement of halogens at positions 4 and 5 of the pyrazole ring is significant. Electrophilic substitution reactions on the pyrazole ring typically occur at the 4-position, making it a key site for modification. mdpi.comglobalresearchonline.net The electronic properties of the halogens play a vital role; their electron-withdrawing nature can modulate the pKa of the pyrazole ring and influence its interaction with biological targets. The combination of bromine at position 4 and chlorine at position 5 creates a distinct electronic and steric profile that dictates the molecule's binding capabilities. While specific SAR data for this compound is not extensively detailed in the provided literature, general principles from related halogenated pyrazoles suggest that variations in these halogens would significantly impact activity. For example, replacing bromine with the smaller, more electronegative fluorine atom could alter binding affinity and cell permeability.

| General Pyrazole Scaffold | Halogen Substituent(s) | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Benzofuran Pyrazole | Nitro and Bromo groups | Enhanced pain response inhibition (60%) compared to analogues with other groups. nih.gov | nih.gov |

| Phenyl Pyrazole | Two Bromophenyl substitutions | Potent inhibition of hCA I and II isoforms. nih.gov | nih.gov |

| Phenyl Pyrazole | Chloro and Trifluoromethyl groups | Exhibited significant pain inhibition (24%), comparable to indomethacin. nih.gov | nih.gov |

Role of N-Substitution (Methyl Group) on Biological Interactions

The substituent at the N-1 position of the pyrazole ring is fundamental in defining the molecule's properties and biological interactions. In this compound, this position is occupied by a methyl group. The nature of the N-1 substituent influences the nucleophilicity of the ring nitrogens and can dictate the regioselectivity of its synthesis. nih.gov

Studies comparing N-alkyl with N-aryl hydrazines in pyrazole synthesis show that the nitrogen carrying a methyl group is significantly more nucleophilic. nih.gov This intrinsic property affects not only the synthesis but also the potential biological interactions. An N-methyl group, being small and electron-donating, can influence the molecule's conformation and its ability to fit into a receptor's binding pocket. In contrast, replacing the methyl group with a larger, more sterically demanding group like a phenyl or benzyl (B1604629) moiety can introduce new binding interactions (e.g., π-π stacking) but may also cause steric hindrance, potentially reducing activity. nih.gov The absence of a substituent (N-H) would introduce a hydrogen bond donor capability, which could fundamentally alter the compound's interaction with biological targets compared to the N-methyl analogue.

| N-1 Substituent | General Effect on Pyrazole Properties/Activity | Reference |

|---|---|---|

| Methyl Group | Increases nucleophilicity of the adjacent nitrogen, affecting synthesis and reactivity. nih.gov | nih.gov |

| Aryl Group | The primary amine of the hydrazine (B178648) is more nucleophilic, altering reaction pathways. Can introduce π-π interactions. nih.govnih.gov | nih.govnih.gov |

| Unsubstituted (N-H) | Provides a hydrogen bond donor site, which can be critical for binding to certain biological targets. mdpi.com | mdpi.com |

Effects of Other Substituents on Pyrazole Ring on Efficacy and Selectivity

Beyond the core substitutions of this compound, introducing other functional groups onto the pyrazole ring, typically at the C-3 and C-5 positions, is a common strategy to modulate biological activity, efficacy, and selectivity. The electronic and steric nature of these substituents can fine-tune the molecule's interaction with specific enzymes or receptors. mdpi.com

For example, SAR studies on pyrazole-based inhibitors of meprin α and β demonstrated that aryl groups at the C-3 and C-5 positions are crucial for activity. nih.gov The introduction of acidic moieties, such as carboxylic acids, into these aryl groups was found to increase activity against meprin β, although it did not necessarily improve selectivity over meprin α. nih.gov Similarly, incorporating bulky hydrophobic groups or polar substituents can significantly alter a compound's activity profile. nih.gov The addition of a trifluoromethyl (CF3) group, a common substituent in medicinal chemistry, can enhance metabolic stability and binding affinity. mdpi.com The strategic placement of different functional groups allows for the optimization of a lead compound to achieve desired potency and selectivity for a specific biological target.

| Scaffold | Substituent & Position | Effect on Efficacy and/or Selectivity | Reference |

|---|---|---|---|

| 3,4,5-Substituted Pyrazole | Acidic moieties (e.g., COOH) on C-3/C-5 aryl groups | Increased activity against meprin β, but did not improve selectivity over meprin α. nih.gov | nih.gov |

| 4-(arylchalcogenyl)-1H-pyrazole | Selanyl or Sulfenyl group at C-4 | Elicited a higher nociceptive threshold compared to the analogue without the organochalcogen group. nih.gov | nih.gov |

| Pyrazoline | Bulky hydrophobic 1-naphthyl substituent | Significantly reduced antidepressant effect compared to a polar 4-hydroxyphenyl substituent. nih.gov | nih.gov |

| 5-Aryl Pyrazole | Trifluoromethyl (CF3) group at C-3 | A common modification to enhance metabolic stability and binding affinity. mdpi.com | mdpi.com |

Comparative Biological Activity Studies with Other Pyrazole Scaffolds

The 1,4,5-trisubstituted pyrazole scaffold, represented by this compound, is one of several pyrazole-based structures known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com Comparative analysis with other pyrazole scaffolds reveals significant differences in potency and mechanism of action based on the core structure and substitution pattern.

Pyrazoles vs. Pyrazolines: Pyrazolines are di-hydro derivatives of pyrazoles and represent a distinct chemical class. In some studies, pyrazoline derivatives have been found to be more potent than their pyrazole counterparts. For example, in one investigation into anti-inflammatory and antioxidant activities, pyrazoline derivatives were found to be more potent lipoxygenase inhibitors than the corresponding pyrazoles. researchgate.net

Substitution Patterns: The arrangement of substituents on the pyrazole ring is critical. While the subject compound is a 1,4,5-trisubstituted pyrazole, many biologically active pyrazoles are 1,3,5-trisubstituted. These scaffolds are often investigated as inhibitors of enzymes like cyclooxygenase (COX), with compounds like celecoxib being a prominent example. nih.gov The specific substitution pattern influences the molecule's three-dimensional shape and its ability to interact with the active sites of biological targets. For instance, 1,3,4,5-tetrasubstituted pyrazoles have shown promising antibacterial and antifungal activity. nih.gov

Fused Pyrazoles: Another important class is fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles. These bicyclic systems have a more rigid structure, which can lead to higher binding affinity and selectivity for certain targets. mdpi.com These fused systems have demonstrated potent antimicrobial, antioxidant, and anticancer properties, highlighting the versatility of the pyrazole moiety as a foundational block for diverse bioactive molecules. mdpi.com

Applications in Medicinal Chemistry and Agrochemical Research and Development

Role as Precursor and Building Block in Pharmaceutical Synthesis

The utility of 4-bromo-5-chloro-1-methyl-1H-pyrazole as an intermediate in organic synthesis is significant. The carbon-bromine and carbon-chlorine bonds provide reactive sites for a variety of cross-coupling reactions, such as Suzuki and Ullmann couplings. These reactions are fundamental in modern medicinal chemistry for constructing complex molecular architectures from simpler building blocks.

Through these synthetic pathways, the pyrazole (B372694) core can be elaborated with diverse functional groups, allowing chemists to systematically build molecules designed to interact with specific biological targets. For instance, research has shown that related brominated pyrazole aldehydes, like 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, serve as key starting materials for the one-pot synthesis of fused heterocyclic systems such as pyrazolo[3,4-c]pyrazoles, a class of compounds with recognized pharmacological potential. rsc.org This highlights how the halogenated methyl pyrazole scaffold can be instrumental in accessing novel chemical entities. Furthermore, the importance of this class of intermediates is underscored by the use of the structurally similar compound 4-bromo-1-methyl-1H-pyrazole in the synthesis of kinase inhibitors such as Erdafitinib and Savolitinib. punagri.com

Lead Compound Development and Optimization in Drug Discovery Initiatives

In the process of drug discovery, a "lead compound" is a chemical starting point that shows promising activity towards a biological target. This lead is then chemically modified, or "optimized," to improve its potency, selectivity, and pharmacokinetic properties. The this compound structure possesses features that are highly advantageous for lead optimization.

The pyrazole ring itself is often used as a bioisostere for aromatic rings like benzene. nih.gov This substitution can lead to improved physicochemical properties, such as modulated lipophilicity and enhanced metabolic stability, while maintaining or improving target binding. nih.gov The specific contributions of the substituents on this compound are crucial:

Halogen Atoms (Br and Cl): These atoms significantly influence the electronic properties of the pyrazole ring and serve as handles for further chemical modification. They can also form halogen bonds, a type of non-covalent interaction that can contribute to a compound's binding affinity for its target protein. Furthermore, strategic halogenation can block sites of metabolism on the molecule, thereby increasing its biological half-life.

Methyl Group (CH₃): The N-methyl group prevents the formation of certain metabolites and can influence the orientation of the molecule within a protein's binding pocket, which can be critical for achieving high potency.

The distinct reactivity of the bromine and chlorine atoms allows for selective and stepwise modifications, enabling a systematic exploration of the structure-activity relationship (SAR) to refine the pharmacological profile of a lead compound.

Agrochemical Applications: Design and Development of Pesticides and Herbicides

The pyrazole scaffold is a well-established and highly successful core structure in the agrochemical industry, forming the basis of many commercial fungicides, insecticides, and herbicides. researchgate.net The dihalogenated pattern present in this compound is a feature often associated with potent biological activity in this sector.

Numerous studies have demonstrated the potent fungicidal properties of pyrazole derivatives against a wide range of plant pathogens. nih.govbohrium.comscispace.com The commercial success of fungicides like Pyraclostrobin validates the importance of the pyrazole core in controlling crop diseases. scispace.com Research into novel pyrazole derivatives continues to yield compounds with significant antifungal effects. The biological activity is highly dependent on the substitution pattern on the pyrazole ring. nih.gov

For example, studies on various substituted pyrazoles have quantified their efficacy against economically important fungi. The data below illustrates the fungicidal potential of the pyrazole chemical class.

| Compound Derivative Type | Target Fungus | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| p-Trifluoromethyl-phenyl pyrazole | Botrytis cinerea | 2.432 | nih.gov |

| p-Trifluoromethyl-phenyl pyrazole | Rhizoctonia solani | 2.182 | nih.gov |

| p-Trifluoromethyl-phenyl pyrazole | Valsa mali | 1.787 | nih.gov |

| p-Trifluoromethyl-phenyl pyrazole | Thanatephorus cucumeris | 1.638 | nih.gov |

| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 | mdpi.com |

EC₅₀ represents the concentration of a compound that gives half-maximal response.

These findings demonstrate that modifications to the pyrazole core, such as the introduction of halogenated phenyl rings, can lead to potent fungicidal agents. The this compound scaffold represents a valuable starting point for the design of new fungicides.

Pyrazole-based compounds are among the most important classes of modern insecticides, with fipronil (B1672679) being a prominent example. These compounds often act by disrupting the central nervous system of insects. The specific arrangement of substituents on the pyrazole ring is paramount for achieving high insecticidal potency and selectivity. researchgate.net

Research into pyrazole-5-carboxamides, a class of compounds that can be synthesized from pyrazole intermediates, has revealed significant activity against major agricultural pests. researchgate.net The data from these studies underscore the potential of the pyrazole scaffold in pest control.

| Compound Class | Target Pest | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazole-5-carboxamide (Derivative Ij) | Cotton Bollworm (Helicoverpa armigera) | Stomach Activity at 5 mg/kg | 60% | researchgate.net |

| Pyrazole-5-carboxamide (Derivative Il) | Cotton Bollworm (Helicoverpa armigera) | Stomach Activity at 5 mg/kg | 60% | researchgate.net |

| 4,5-dihydrooxazole-pyrazole (Derivative IIe) | Cotton Bollworm (Helicoverpa armigera) | Stomach Activity at 5 mg/kg | 60% | researchgate.net |

| Carbamoylated Pyrazoline (S-enantiomer) | House Fly (Musca domestica) | Relative Potency | 100x more active than R-enantiomer | researchgate.net |

The high efficacy reported for these derivatives indicates that the pyrazole core, as found in this compound, is a promising foundation for the development of novel and effective insecticides.

Utilization of Pyrazole Derivatives as Pharmacological Probes in Biological Research

In addition to their direct applications as therapeutics and agrochemicals, pyrazole derivatives serve as versatile tools for fundamental biological research. rsc.org Their inherent chemical stability, synthetic accessibility, and favorable photophysical properties make them ideal scaffolds for the construction of pharmacological probes. rsc.orgeurekaselect.comwordpress.com

These probes are molecules designed to detect, quantify, and visualize specific biological entities or processes. For example, pyrazole derivatives have been successfully developed as:

Fluorescent Chemosensors: These molecules are engineered to change their fluorescent properties upon binding to a specific target, such as a metal ion or a small biomolecule. This allows for real-time monitoring of the target's concentration and location within a biological system. rsc.org

Bioimaging Agents: By attaching a fluorophore to a pyrazole scaffold that targets a particular cell type or subcellular organelle, researchers can create probes to visualize cellular structures and dynamics using fluorescence microscopy. eurekaselect.comwordpress.com

The this compound compound is an excellent precursor for such probes. The bromine atom, in particular, is readily functionalized using cross-coupling chemistry to append fluorescent reporters or target-recognition motifs. This synthetic handle allows for the rational design of sophisticated molecular tools to investigate complex biological questions.

Applications in Materials Science and Industrial Chemistry

Development of New Materials with Tailored Properties

The development of novel materials with specific electronic, optical, and physical properties is a cornerstone of modern materials science. Halogenated heterocyclic compounds like 4-bromo-5-chloro-1-methyl-1H-pyrazole serve as crucial precursors for creating such advanced materials. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the pyrazole (B372694) ring allows for regioselective functionalization through various cross-coupling reactions.

This di-halogenated structure is particularly advantageous for the stepwise synthesis of complex organic molecules and conjugated polymers. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. acs.orgnih.govnih.govresearchgate.net The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce different functional groups sequentially, enabling the construction of precisely defined molecular architectures.

Research into pyrazole derivatives has highlighted their application in optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com Pyrazole-based compounds are known for their high fluorescence quantum yields, thermal stability, and charge-transporting capabilities, which are essential properties for materials used in OLEDs. researchgate.netnih.gov For instance, pyrazoline derivatives are noted for their blue-emitting properties and are utilized as both hole-transporting and emitting layers in OLED devices. researchgate.net The ability to functionalize this compound via cross-coupling allows for the incorporation of this stable heterocyclic core into larger π-conjugated systems, tuning the resulting material's emission color, efficiency, and charge mobility. mdpi.commdpi.com

Furthermore, pyrazole derivatives have been investigated for their fluorescent properties, which are sensitive to their chemical environment. This makes them candidates for use in chemical sensors and bioimaging. nih.govdpi-journals.com The functionalization of the this compound scaffold could lead to new fluorescent probes with high selectivity and sensitivity for detecting specific ions or molecules. nih.gov

Table 1: Potential Applications of Functionalized Pyrazoles in Materials Science

| Application Area | Relevant Properties of Pyrazole Derivatives | Potential Role of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence, good charge transport, thermal stability. researchgate.netmdpi.com | Building block for emissive or charge-transport materials. researchgate.net |

| Conjugated Polymers | Tunable electronic properties, solution processability. nih.govrsc.org | Monomer unit for polymerization via cross-coupling reactions. nih.gov |

| Fluorescent Probes/Sensors | High quantum yields, sensitivity to environment. nih.govdpi-journals.com | Core scaffold for designing new selective sensors. nih.gov |

| Multifunctional Materials | Versatile synthetic accessibility. nih.govmdpi.com | Precursor for complex molecules with tailored properties. |

Exploration of Catalytic Activities in Organic Synthesis and Broader Industrial Processes

While this compound is not intrinsically catalytic, its derivatives are pivotal in the field of catalysis as ligands for transition metal complexes. The nitrogen atoms of the pyrazole ring are excellent donors and can coordinate with a wide range of metal centers, including palladium, copper, ruthenium, and iridium. nih.govresearchgate.net The resulting organometallic complexes often exhibit significant catalytic activity in various organic transformations.

The steric and electronic properties of the pyrazole ligand can be finely tuned by altering the substituents on the ring. researchgate.net The bromo and chloro groups on this compound can be replaced or used as points of attachment to build more complex, multidentate ligands. These ligands can stabilize the metal center and influence the activity, selectivity, and stability of the catalyst. nih.gov

Pyrazole-containing ligands have been successfully employed in a variety of catalytic processes, including:

Carbon-Carbon Coupling Reactions: Palladium complexes with pyrazole-based ligands are effective catalysts for Suzuki-Miyaura and other cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Hydrogenation and Dehydrogenation: Iridium and Ruthenium complexes featuring pyrazole-containing ligands have been shown to catalyze the hydrogenation of various substrates and the dehydrogenation of formic acid for hydrogen storage applications. nih.gov

Polymerization: Metal complexes incorporating pyrazole ligands can act as catalysts in polymerization reactions. ias.ac.in

The use of protic (N-unsubstituted) pyrazoles in catalysis has been particularly noted for their ability to participate in metal-ligand cooperation, where the N-H bond plays an active role in the catalytic cycle. nih.gov Although the target compound is N-methylated, its utility as a precursor to more complex ligands that can influence catalytic performance remains a key area of its industrial application.

Application of Pyrazole Derivatives as Dye Molecules and in Polymer Chemistry

The versatility of the pyrazole scaffold is also evident in its widespread use in the synthesis of dyes and polymers.

Dye Molecules: Pyrazole derivatives are important precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. unb.canih.govchemrevlett.comijirset.com Azo dyes are characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. The synthesis typically involves two steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component. unb.ca

Aminopyrazoles can serve as the amine component for diazotization, or the pyrazole ring itself can act as the coupling component. The substituents on the pyrazole ring significantly influence the color of the resulting dye, as well as properties like lightfastness and solubility. By modifying the structure of the pyrazole precursor, a wide spectrum of colors, including yellows, oranges, and reds, can be achieved. nih.gov Although this compound would need to be chemically modified to incorporate a primary amine group or other activating group, it serves as a potential starting material for creating novel azo dyes with unique shades and properties.

Polymer Chemistry: The incorporation of heterocyclic rings like pyrazole into polymer structures can impart desirable properties such as high thermal stability, enhanced mechanical strength, and specific optical or electronic functions. ias.ac.inresearchgate.netnih.gov Pyrazole-containing polymers have been investigated for various applications, including as specialty polyamides and conjugated polymers for electronics. rsc.orgias.ac.in

The di-halogenated nature of this compound makes it an ideal candidate as a monomer for step-growth polymerization. Through reactions like Suzuki or Sonogashira polycondensation, it can be used to create fully conjugated polymers where the pyrazole ring is part of the polymer backbone. nih.gov Such polymers are of interest for their potential use in organic electronics, including transistors and photovoltaic devices. nih.govresearchgate.net

Alternatively, pyrazole units can be attached as side chains to a polymer backbone. This can be achieved by first functionalizing the pyrazole ring and then polymerizing it. For example, a vinyl group could be introduced via a cross-coupling reaction, and the resulting vinylpyrazole monomer could then be polymerized. researchgate.net Polymers with pyrazole side chains have been explored for their sensing capabilities and unique optical properties. ias.ac.inresearchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on Halogenated Pyrazoles

Research into halogenated pyrazoles, a class of compounds to which 4-bromo-5-chloro-1-methyl-1H-pyrazole belongs, has yielded several significant findings. These compounds are recognized as versatile building blocks in organic synthesis and are of considerable interest in medicinal chemistry.

Key Synthetic and Functionalization Strategies:

The synthesis of polysubstituted pyrazoles is often achieved through cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com For a compound like this compound, this would likely involve a precursor with the desired halogen substitution pattern.

Direct halogenation of the pyrazole (B372694) ring is a common method for introducing bromine and chlorine atoms. researchgate.net Reagents like N-halosuccinimides are frequently used for this purpose. researchgate.net

The bromine and chlorine substituents on the pyrazole ring are valuable handles for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. lookchem.com This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.

Biological and Pharmacological Potential:

Halogenated pyrazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. nih.govnih.govpjoes.com The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. mdpi.comnih.gov

Specifically, halogen substitutions on pyrazoline scaffolds have been shown to be potent inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in the treatment of neurodegenerative diseases. mdpi.comnih.gov The potency of inhibition often follows the order of F > Cl > Br > H. nih.gov

Structural and Physicochemical Properties:

Computational studies, including Density Functional Theory (DFT) calculations, are often employed to understand the structural and electronic properties of halogenated pyrazoles. mdpi.com These studies provide insights into bond lengths, bond angles, and electronic distribution, which can help in predicting the reactivity and biological activity of these compounds. mdpi.com

The crystal structures of several 4-halogenated-1H-pyrazoles have been determined, revealing that the nature of the halogen atom influences the supramolecular assembly through hydrogen bonding. researchgate.net

Unaddressed Research Questions and Current Challenges in Pyrazole Chemistry

Despite significant progress, several challenges and unanswered questions remain within the field of pyrazole chemistry, particularly concerning polysubstituted and halogenated derivatives.

Synthetic Challenges:

Regioselectivity: The synthesis of polysubstituted pyrazoles often yields mixtures of regioisomers, posing significant purification challenges. acs.org Developing highly regioselective synthetic methods for compounds like this compound, where precise placement of four different substituents is required, remains a key challenge.

Scalability and Sustainability: Many existing synthetic protocols for functionalized pyrazoles are not easily scalable and may employ harsh reagents or catalysts, limiting their industrial applicability. mdpi.com There is a growing need for more environmentally friendly and cost-effective synthetic routes. ias.ac.in

Functional Group Tolerance: While cross-coupling reactions are powerful tools, their application can be limited by the tolerance of other functional groups present in the molecule. acs.org For a di-halogenated compound, achieving selective functionalization at either the bromo or chloro position presents a significant hurdle.

Unaddressed Research Questions:

What are the precise biological targets of many halogenated pyrazoles, and what are their mechanisms of action at the molecular level?

How does the specific combination and position of different halogen atoms (e.g., bromine and chlorine at the 4 and 5 positions) synergistically or antagonistically affect the biological activity and selectivity of pyrazole derivatives?

What are the detailed photophysical properties of polysubstituted halogenated pyrazoles, and could they be utilized in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes? globalresearchonline.net

Prospective Avenues for Future Investigations and Innovations in Halogenated Pyrazole Research

The specific compound this compound represents a largely unexplored area within halogenated pyrazole chemistry. Future research should focus on its synthesis, characterization, and the exploration of its potential applications.

Synthesis and Characterization:

The primary and most immediate research direction is the development of a robust and efficient synthesis for this compound. This would likely involve a multi-step process, potentially starting from a pre-functionalized pyrazole core or through a regioselective halogenation strategy.

Once synthesized, a thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm its structure and understand its physicochemical properties.

Exploration of Reactivity and Functionalization:

A systematic investigation into the reactivity of the bromo and chloro substituents is warranted. This would involve exploring selective cross-coupling reactions to introduce a variety of functional groups at either the C4 or C5 position. The differential reactivity of C-Br and C-Cl bonds under various catalytic conditions could be exploited for selective functionalization. rsc.org

The development of novel derivatives through these functionalization reactions would create a library of compounds for further screening and application studies.

Biological and Materials Science Applications:

Given the known biological activities of other halogenated pyrazoles, this compound and its derivatives should be screened for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. nih.gov

The unique electronic properties imparted by the two different halogen atoms could make this compound and its derivatives interesting candidates for materials science applications. Investigations into their potential use in organic electronics or as components of functional polymers could be a fruitful area of research.

Computational Modeling:

In silico studies, including DFT calculations and molecular docking, should be employed to predict the biological activity of this compound and its derivatives against various biological targets. nih.gov This can help to prioritize synthetic efforts and guide the design of more potent and selective compounds.

Q & A

Q. What are the common synthetic routes for 4-bromo-5-chloro-1-methyl-1H-pyrazole?

The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, the Vilsmeier-Haack reaction is employed to introduce aldehyde groups to pyrazole derivatives under controlled conditions (e.g., POCl₃/DMF at 0–5°C). Key intermediates are purified via column chromatography, with yields averaging 55–70% depending on substituent effects . Critical parameters include reaction time, solvent selection (e.g., diethyl ether/hexane mixtures), and stoichiometric control of halogenating agents.

Q. How is the purity and structural integrity of synthesized this compound confirmed?

Structural validation relies on spectroscopic techniques :

- ¹H/¹³C NMR : Peaks for methyl groups (δ ~3.9–4.0 ppm) and aromatic protons (δ ~7.5–8.1 ppm) confirm substitution patterns .

- IR spectroscopy : Stretching frequencies for C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds verify halogen presence .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 298 [M⁺] for aldehyde derivatives) confirm molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Solutions include:

- Cross-validation : Combining 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and optimizes geometries, aligning with experimental data .

- X-ray crystallography : Single-crystal structures (e.g., P2₁/c space group, R factor < 0.05) provide unambiguous bond-length/angle validation .

Q. How do substituent variations influence biological activity in pyrazole derivatives?

- Halogen positioning : Bromine at the 4-position enhances steric bulk, affecting binding to enzymatic pockets (e.g., antimicrobial targets) .

- Electron-withdrawing groups : Chlorine at the 5-position increases electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methyl group effects : The 1-methyl group improves metabolic stability in in vitro assays, as shown in derivatives with IC₅₀ values < 10 µM against cancer cell lines .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Challenges include:

- Hydrogen bonding : Weak N–H⋯N interactions (2.8–3.0 Å) form chain-like motifs, complicating crystal packing .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) disrupt lattice formation, favoring mixed-solvent systems (e.g., CHCl₃/MeOH) .

- Thermal stability : Decomposition above 150°C necessitates slow cooling protocols during crystal growth .

Q. How can computational methods predict reactivity for further derivatization?

- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the C-4 bromine atom acts as a leaving group in SNAr reactions .

- Molecular docking : Simulates binding affinities of derivatives to targets like COX-2 or EGFR, guiding rational design .

- Reactivity indices : Fukui functions quantify susceptibility to electrophilic/nucleophilic attacks at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.